ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyridine moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with a suitable sulfamoylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyridine moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the pyrazole and pyridine moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Lacks the sulfamoyl group, which may result in different biological activities.
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of the pyridin-2-yl moiety, affecting its chemical reactivity and binding properties
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyrazole ring, a sulfamoyl group, and a pyridine moiety, contributing to its potential biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Ethyl 5-{...} | BRAF(V600E) | 0.5 | |
Pyrazole derivative A | EGFR | 0.8 | |
Isoxazole pyrazole | Aurora-A kinase | 1.2 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production in vitro. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Study: Inhibition of Nitric Oxide Production
A study demonstrated that this compound significantly reduced LPS-induced NO production in macrophages, indicating its potential use in treating inflammatory conditions .
Antimicrobial Activity
Pyrazole derivatives have also exhibited notable antimicrobial activities. This compound has been evaluated against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and inhibiting growth .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the sulfamoyl and pyridine groups appears to enhance the compound's interaction with biological targets, leading to improved potency against cancer cells and inflammatory mediators .
Properties
IUPAC Name |
ethyl 5-(pyridin-2-ylmethylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMNYGKHWVXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.